2,2,5,5-Tetramethyloxolan-3-ol

説明

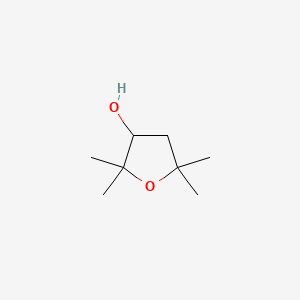

2,2,5,5-Tetramethyloxolan-3-ol, also known as 2,2,5,5-tetramethyltetrahydrofuran, is a heterocyclic organic compound with the molecular formula C8H16O. It is a derivative of tetrahydrofuran, where four hydrogen atoms on the carbon atoms adjacent to the oxygen are replaced by methyl groups. This compound is known for its non-peroxide forming properties, making it a safer alternative to traditional ethers.

準備方法

Synthetic Routes and Reaction Conditions: 2,2,5,5-Tetramethyloxolan-3-ol can be synthesized through the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts. Zeolites have been shown to be particularly high yielding, but sulfuric acid can also be used .

Industrial Production Methods: The industrial production of this compound involves the use of readily available and potentially renewable feedstocks. The process is designed to be efficient, with high atom economy and reaction mass efficiency .

化学反応の分析

Types of Reactions: 2,2,5,5-Tetramethyloxolan-3-ol undergoes various chemical reactions, including:

Photolysis: Under UV light, it undergoes photolysis to produce methane, ethane, and 2-hydroxy-2,5,5-trimethyltetrahydrofuran.

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals (OH) and chlorine radicals (Cl) in the atmosphere.

Substitution: Triflic acid as a catalyst.

Photolysis: UV light in aqueous solution.

Major Products:

科学的研究の応用

Chemistry

Non-Polar Solvent:

2,2,5,5-Tetramethyloxolan-3-ol serves as a non-polar solvent in research chemistry. Its solvent properties are comparable to those of toluene but without the associated risks of peroxide formation. This makes it particularly useful in various chemical reactions including:

- Fischer Esterification

- Amidation

- Grignard Reactions

In these reactions, it has demonstrated effective solvation capabilities that enhance reaction yields .

Comparison with Similar Compounds:

| Compound | Non-Peroxide Forming | Solvent Properties |

|---|---|---|

| This compound | Yes | Similar to Toluene |

| Tetrahydrofuran | No | Common solvent |

| Cyclopentyl Methyl Ether | Yes | Different properties |

Biology

Biochemical Role:

In biological contexts, this compound acts as a solvent that facilitates enzymatic reactions. It interacts with various enzymes involved in the metabolism of bio-based chemicals such as glucose derivatives. This interaction can enhance product yields by inhibiting degradation pathways .

Cellular Effects:

Preliminary studies suggest that this compound may influence cellular processes by modulating signaling pathways related to oxidative stress and metabolism. For example, it has been shown to affect gene expression linked to antioxidant responses .

Dosage Effects in Animal Models:

Research indicates that the biological effects of this compound are dose-dependent. At lower concentrations, it appears to enhance metabolic functions without significant adverse effects .

Solvent in Industrial Processes

Due to its non-peroxide forming nature and effective solvation properties, this compound is utilized as a solvent in various industrial applications including:

- Production of Pressure-Sensitive Adhesives

- Coatings and Paints

Its ability to dissolve a wide range of substances while being less hazardous than traditional solvents makes it an attractive option for industries aiming for safer chemical processes .

Case Study 1: Environmental Impact Assessment

A study on the atmospheric breakdown chemistry of this compound revealed that its reaction with hydroxyl radicals occurs at a slower rate compared to toluene. This suggests that it may be a less problematic volatile organic compound (VOC), contributing positively to environmental sustainability efforts .

Case Study 2: Synthesis Efficiency

Research demonstrated that this compound can be synthesized from renewable feedstocks using efficient industrial methods. This synthesis route not only enhances atom economy but also aligns with green chemistry principles by minimizing hazardous waste generation .

作用機序

The mechanism of action of 2,2,5,5-tetramethyloxolan-3-ol involves its interaction with various molecular targets and pathways:

Oxidation: The compound reacts with hydroxyl radicals (OH) and chlorine radicals (Cl) in the atmosphere.

Substitution: In the presence of triflic acid, it reacts with benzene to form specific substituted products.

Photolysis: Under UV light, it undergoes photolysis to produce smaller hydrocarbons.

類似化合物との比較

2,2,5,5-Tetramethyloxolan-3-ol is unique due to its non-peroxide forming properties and its ability to act as a non-polar solvent. Similar compounds include:

Tetrahydrofuran (THF): Unlike this compound, THF can form peroxides, making it less safe for certain applications.

2-Methyltetrahydrofuran (2-MeTHF): This compound is also used as a solvent but has different solvation properties compared to this compound.

Cyclopentyl methyl ether (CPME): Another non-peroxide forming ether, but with different solvent properties.

生物活性

Overview

2,2,5,5-Tetramethyloxolan-3-ol (TMO), also known as 2,2,5,5-tetramethyltetrahydrofuran, is a heterocyclic organic compound characterized by its molecular formula . This compound has garnered attention for its potential applications in various fields, particularly as a safer alternative to traditional solvents like toluene and tetrahydrofuran. Its unique structure, with four methyl groups attached to the carbon atoms adjacent to the ether oxygen, contributes to its stability and low reactivity.

Target Interactions

TMO primarily interacts with hydroxyl (OH) and chlorine (Cl) radicals in the atmosphere. The compound's reaction with these radicals occurs through gas-phase reactions, which are critical for understanding its environmental impact and potential biological effects. The rate of reaction with OH radicals has been measured at , indicating a slower reaction than initially predicted based on structure–activity relationships .

Biochemical Pathways

In biochemical contexts, TMO acts as a solvent that facilitates various enzymatic reactions. It has been shown to interact with enzymes involved in the metabolism of bio-based chemicals, such as glucose derivatives. This interaction can enhance the yield of desired products by inhibiting enzymes responsible for degradation .

Cellular Effects

Preliminary studies indicate that TMO can influence cellular processes by altering signaling pathways and gene expression related to oxidative stress and metabolism. For instance, it may modulate the expression of genes involved in antioxidant responses . However, comprehensive studies are still required to fully elucidate these effects.

Dosage Effects in Animal Models

Research involving animal models has demonstrated that TMO's biological effects are dose-dependent. At lower concentrations, TMO appears to enhance metabolic functions without significant adverse effects. This property suggests potential therapeutic applications where modulation of metabolic pathways is desired .

Transport and Distribution

TMO's distribution within biological systems is facilitated by specific transporters and binding proteins. Studies have indicated that it primarily localizes in the cytoplasm of cells, where it can interact with various metabolic enzymes .

Chemical Reactions and Stability

TMO undergoes several chemical reactions including oxidation and substitution. Its resistance to peroxide formation makes it particularly valuable in biological applications where such reactions could be detrimental. The compound remains stable under various conditions including exposure to air and UV light .

Research Applications

TMO is being explored for multiple applications:

- Chemistry : As a non-polar solvent in research settings.

- Biology : Its non-peroxide forming nature makes it safer for biological experiments.

- Industry : Utilized in processes requiring stable solvents that do not contribute to hazardous waste .

Comparative Analysis of Biological Activity

| Property | TMO | Toluene | THF |

|---|---|---|---|

| Molecular Formula | C8H16O | C7H8 | C4H8O |

| Solvent Type | Non-polar | Non-polar | Polar aprotic |

| Peroxide Formation | Low | High | Moderate |

| Environmental Impact | Lower | Higher | Moderate |

Case Studies

- Environmental Impact Study : Research demonstrated that TMO's reaction rates with atmospheric radicals are significantly lower than those of traditional solvents like toluene, suggesting a reduced environmental footprint when used as a solvent in industrial applications .

- Biological Interaction Study : In vitro studies indicated that TMO can modulate oxidative stress responses in cultured cells, potentially offering protective effects against cellular damage .

- Metabolic Pathway Analysis : Investigations into the metabolic pathways involving TMO revealed its role in enhancing the efficiency of bio-based chemical production by inhibiting degrading enzymes .

特性

IUPAC Name |

2,2,5,5-tetramethyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)5-6(9)8(3,4)10-7/h6,9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSJXWYSYWFBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(O1)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29839-74-5 | |

| Record name | 3-Furanol, tetrahydro-2,2,5,5-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029839745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33702 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,5,5-tetramethyloxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。